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molecular formula C2HF3O2<br>C2HF3O2<br>CF3COOH B043077 Trifluoroacetic acid-d CAS No. 599-00-8

Trifluoroacetic acid-d

Cat. No. B043077
M. Wt: 114.02 g/mol
InChI Key: DTQVDTLACAAQTR-UHFFFAOYSA-N
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Patent
US07741326B2

Procedure details

To a solution of 3-benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methylsulfanyl-indole-1-carboxylic acid tert-butyl ester (277 mg) in CH2Cl2 (10 ml) was added MCPBA (296 mg) at 0° C. The reaction was allowed to warm up to room temperature overnight. After adding 150 mg of PPh3, the reaction was stirred for another 30 minutes and was then poured into a mixture of EtOAc/H2O. The organic layer was separated and washed with water and brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and the resulting residue was purified by flash chromatography to give 3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester as yellow solid. MS: (M+H)+ 570.4. 3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester was then dissolved in dichloromethane and treated with trifluoroacetic acid to give 3-benzyl-2-methanesulfonyl-7-piperazin-1-yl-1H-indole as a TFA salt, MS: (M+H)+ 370.
Name
3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[N:17]2[CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]2)[C:10]([CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[C:9]1[S:37]([CH3:40])(=[O:39])=[O:38])=O)(C)(C)C.[F:41][C:42]([F:47])([F:46])[C:43]([OH:45])=[O:44]>ClCCl>[CH2:30]([C:10]1[C:11]2[C:16](=[C:15]([N:17]3[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]3)[CH:14]=[CH:13][CH:12]=2)[NH:8][C:9]=1[S:37]([CH3:40])(=[O:39])=[O:38])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[C:43]([OH:45])([C:42]([F:47])([F:46])[F:41])=[O:44]

Inputs

Step One
Name
3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=C(C2=CC=CC(=C12)N1CCN(CC1)C(=O)OC(C)(C)C)CC1=CC=CC=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(NC2=C(C=CC=C12)N1CCNCC1)S(=O)(=O)C
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07741326B2

Procedure details

To a solution of 3-benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methylsulfanyl-indole-1-carboxylic acid tert-butyl ester (277 mg) in CH2Cl2 (10 ml) was added MCPBA (296 mg) at 0° C. The reaction was allowed to warm up to room temperature overnight. After adding 150 mg of PPh3, the reaction was stirred for another 30 minutes and was then poured into a mixture of EtOAc/H2O. The organic layer was separated and washed with water and brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and the resulting residue was purified by flash chromatography to give 3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester as yellow solid. MS: (M+H)+ 570.4. 3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester was then dissolved in dichloromethane and treated with trifluoroacetic acid to give 3-benzyl-2-methanesulfonyl-7-piperazin-1-yl-1H-indole as a TFA salt, MS: (M+H)+ 370.
Name
3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[N:17]2[CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]2)[C:10]([CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[C:9]1[S:37]([CH3:40])(=[O:39])=[O:38])=O)(C)(C)C.[F:41][C:42]([F:47])([F:46])[C:43]([OH:45])=[O:44]>ClCCl>[CH2:30]([C:10]1[C:11]2[C:16](=[C:15]([N:17]3[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]3)[CH:14]=[CH:13][CH:12]=2)[NH:8][C:9]=1[S:37]([CH3:40])(=[O:39])=[O:38])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[C:43]([OH:45])([C:42]([F:47])([F:46])[F:41])=[O:44]

Inputs

Step One
Name
3-Benzyl-7-(4-tert-butoxycarbonyl-piperazin-1-yl)-2-methanesulfonyl-indole-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=C(C2=CC=CC(=C12)N1CCN(CC1)C(=O)OC(C)(C)C)CC1=CC=CC=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(NC2=C(C=CC=C12)N1CCNCC1)S(=O)(=O)C
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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